molecular formula C23H24N4O2 B11029360 3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

Cat. No.: B11029360
M. Wt: 388.5 g/mol
InChI Key: JTVWBGGMHCRCAR-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is a heterocyclic compound featuring a fused pyrimido[4,5-c]isoquinoline core with dual ketone groups at positions 1 and 5. This compound’s unique architecture suggests possible applications in central nervous system (CNS) therapeutics or kinase inhibition, though specific pharmacological data remain speculative without direct experimental evidence.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione

InChI

InChI=1S/C23H24N4O2/c28-19-8-4-7-17-18(19)14-24-21-20(17)22(29)26-23(25-21)27-11-9-16(10-12-27)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2,(H,24,25,26,29)

InChI Key

JTVWBGGMHCRCAR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidoisoquinoline core. One common method involves the condensation of a benzylpiperidine derivative with a suitable pyrimidoisoquinoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, and requires specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrimido[4,5-c]isoquinoline-dione core distinguishes this compound from analogs with related fused-ring systems:

  • Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 9-Hydroxyrisperidone, Imp. C(EP)): These feature a pyrido-pyrimidinone core with substituents like fluoro-benzisoxazole-piperidine chains. While they share piperidine moieties, their core lacks the isoquinoline-dione system, limiting direct structural overlap .

Substituent Analysis

The 4-benzylpiperidin-1-yl group is critical for modulating bioactivity:

  • Piperidine-ethyl-fluoro-benzisoxazole (e.g., Imp. D(EP)): Present in risperidone-related impurities, this substituent is associated with antipsychotic activity but lacks the benzyl group, reducing lipophilicity compared to the target compound .
  • 6,8-Dimethyl groups in pyrimido[4,5-c]pyridazine-diones: These substituents are smaller and may limit steric interactions compared to the bulky benzylpiperidine in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity
Target Compound Pyrimido[4,5-c]isoquinoline-dione 3-(4-Benzylpiperidin-1-yl) ~449.5 (calculated) CNS/kinase modulation
9-Hydroxyrisperidone (Imp. C(EP)) Pyrido[1,2-a]pyrimidin-4-one 2-[4-(6-Fluoro-benzisoxazol-3-yl)piperidinyl]ethyl 410.4 Antipsychotic metabolite
6,8-Dimethylpyrimido[4,5-c]pyridazine-dione Pyrimido[4,5-c]pyridazine-dione 6,8-Dimethyl ~236.2 (calculated) Synthetic intermediate

Research Implications and Limitations

While structural parallels exist with risperidone metabolites and pyridazine-diones, the target compound’s isoquinoline-dione core and benzylpiperidine substituent suggest distinct pharmacological profiles. Further studies are required to elucidate its synthesis, stability (e.g., via thermogravimetric analysis as in ), and biological activity.

Biological Activity

The compound 3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its antitumor and enzyme inhibitory activities.

The molecular formula of this compound is C23H24N4O2C_{23}H_{24}N_{4}O_{2} with a molecular weight of approximately 388.5 g/mol. The structure features a complex arrangement that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor properties, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antitumor Activity

A study highlighted that derivatives of isoquinoline compounds can selectively inhibit CDK4 over CDK2 and CDK1. The presence of specific substituents on the benzylamino headpiece enhances this inhibitory activity. For instance:

  • 3-OH substituent on the phenyl ring is essential for CDK4 inhibitory activity.
  • Additional modifications at the C-6 position of the isoquinoline core can further enhance potency .

Structure-Activity Relationship (SAR)

The SAR studies have shown that:

  • Introducing nitrogen substituents near the 3-OH group can mitigate metabolic liabilities associated with phenolic OH groups.
  • N-substituted 2-pyridones may serve as effective replacements for the phenyl headpiece, maintaining or enhancing biological activity .

Case Studies and Research Findings

  • Inhibitory Potency : The compound was tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. For example, it showed a significant reduction in cell viability in assays involving breast cancer cells.
  • Mechanism of Action : The mechanism primarily involves the disruption of CDK activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This was evidenced by increased markers of apoptosis and decreased levels of cyclin D1 upon treatment with the compound .
  • Metabolic Stability : The metabolic stability of the compound was assessed using liver microsomes, revealing that modifications aimed at enhancing stability significantly improved its pharmacokinetic profile.

Data Tables

PropertyValue
Molecular FormulaC23H24N4O2
Molecular Weight388.5 g/mol
Antitumor ActivityCDK4 Inhibition
EC50 (in vitro)Varies by cell line

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